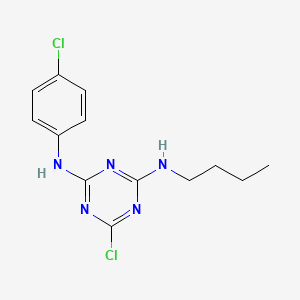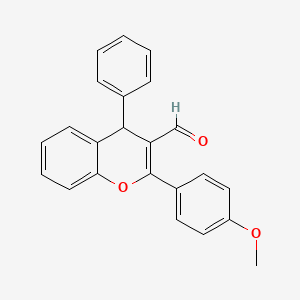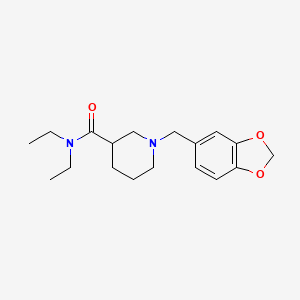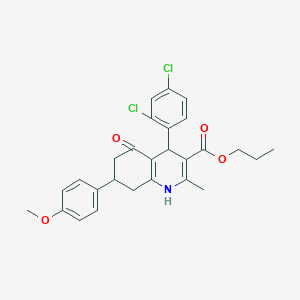
N-butyl-6-chloro-N'-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-6-chloro-N'-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine, commonly known as BCT, is a triazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCT is a potent inhibitor of photosynthesis, and its unique chemical structure makes it an attractive candidate for use in herbicides and pesticides.
科学研究应用
BCT has been extensively studied for its potential applications in herbicides and pesticides. Its inhibitory effect on photosynthesis makes it an attractive candidate for use in controlling weeds and other unwanted plants. In addition to its use in agriculture, BCT has also been studied for its potential applications in the treatment of cancer and other diseases.
作用机制
BCT works by inhibiting the electron transport chain in photosystem II of plants, leading to a disruption in the photosynthetic process. This results in the accumulation of reactive oxygen species, which ultimately leads to cell death. BCT has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BCT has been shown to have a wide range of biochemical and physiological effects. In plants, BCT inhibits photosynthesis, leading to a reduction in growth and ultimately cell death. In animals, BCT has been shown to have both toxic and non-toxic effects, depending on the dose and duration of exposure. BCT has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using BCT in laboratory experiments is its potent inhibitory effect on photosynthesis. This makes it an attractive candidate for use in studying the photosynthetic process and its regulation. However, one of the limitations of using BCT in laboratory experiments is its potential toxicity to animals and humans. Careful handling and proper safety precautions must be taken to avoid exposure to BCT.
未来方向
There are several future directions for research on BCT. One area of research is the development of more potent and selective inhibitors of photosynthesis. Another area of research is the development of new applications for BCT, such as in the treatment of cancer and other diseases. Additionally, further studies are needed to determine the potential toxicity of BCT to humans and animals, as well as its environmental impact.
合成方法
BCT can be synthesized through a multistep process involving the reaction of 4-chloroaniline with butylamine to form N-butyl-4-chloroaniline. This intermediate product is then reacted with cyanuric chloride to produce BCT. The synthesis of BCT is relatively straightforward and can be performed using standard laboratory equipment.
属性
IUPAC Name |
4-N-butyl-6-chloro-2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N5/c1-2-3-8-16-12-18-11(15)19-13(20-12)17-10-6-4-9(14)5-7-10/h4-7H,2-3,8H2,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBBALRRDKWVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)Cl)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-butyl-6-chloro-2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)

![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)

![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)


![2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B4895703.png)

![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895734.png)
![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)

![N-[1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4895753.png)